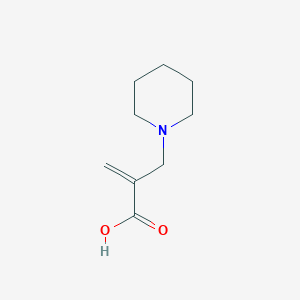

2-Piperidin-1-ylmethyl-acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPIZRPHCYIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435233 | |

| Record name | 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4969-03-3 | |

| Record name | 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Piperidin-1-ylmethyl-acrylic acid

This guide provides an in-depth exploration of 2-Piperidin-1-ylmethyl-acrylic acid, a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development, this document details a robust synthetic pathway, comprehensive characterization methodologies, and discusses the compound's potential applications. We will delve into the causal reasoning behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct functional moieties within a single molecule is a cornerstone of innovation. This compound is a prime example of such molecular design, integrating two pharmacologically and chemically significant scaffolds: the piperidine ring and an α,β-unsaturated carboxylic acid.

The piperidine heterocycle is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to engage in key biological interactions and improve pharmacokinetic profiles. Piperidine derivatives have found applications across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4][5]

The acrylic acid moiety provides a reactive handle for a multitude of chemical transformations. As an α,β-unsaturated carboxylic acid, it is a versatile building block in organic synthesis and a functional monomer in polymer chemistry.[6] The combination of these two groups in this compound creates a compound with significant potential as an intermediate in the synthesis of novel bioactive molecules and functionalized polymers for advanced drug delivery systems or specialized materials.[6]

Synthesis via the Mannich Reaction: A Controlled Approach

The most efficient and logical pathway for the synthesis of this compound is the Mannich reaction. This classic three-component condensation reaction is ideal for forming β-amino carbonyl compounds.[7] It involves the amino methylation of a compound containing an active hydrogen atom. In this synthesis, piperidine (the amine), formaldehyde (a non-enolizable aldehyde), and acrylic acid (the active hydrogen compound) are condensed to yield the target molecule.

Mechanistic Insight

The reaction proceeds through two primary stages:

-

Formation of the Iminium Ion: Piperidine, a secondary amine, reacts with formaldehyde to form a resonance-stabilized iminium cation. This electrophilic species is the key intermediate that will be attacked by the nucleophile.

-

Nucleophilic Addition: The α-carbon of acrylic acid, acting as the active hydrogen compound, forms a nucleophilic enolate which then attacks the iminium ion. This carbon-carbon bond-forming step results in the final β-amino acid product.

The use of glacial acetic acid as a solvent is a strategic choice that can significantly enhance reaction efficiency. It may act as a catalyst and allows for higher reaction temperatures without the premature loss of volatile reagents, often leading to improved yields and easier product isolation compared to traditional aqueous or alcoholic media.[8]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Reagents and Materials:

-

Piperidine (C₅H₁₁N)

-

Formaldehyde (37% solution in water)

-

Acrylic acid (C₃H₄O₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 0.2 moles of piperidine in 25 mL of glacial acetic acid. The dissolution may be exothermic; control the temperature with an ice bath if necessary.

-

Addition of Reagents: To the stirred solution, cautiously add 0.4 moles of 37% formaldehyde solution, followed by the slow addition of 0.2 moles of acrylic acid.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold diethyl ether while stirring vigorously. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with two portions of cold diethyl ether (2x30 mL). For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified white solid product under a vacuum to a constant weight. Store the final compound at 0-8 °C.[6]

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for unambiguous characterization.

Spectroscopic Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides detailed information about the proton environment. The acidic proton of the carboxyl group is expected as a broad singlet at a high chemical shift (δ 11-13 ppm).[9][10] The two vinyl protons on the acrylic acid backbone will appear as distinct signals in the δ 5.5-6.5 ppm range.[11] The methylene bridge protons (-CH₂-) connecting the piperidine ring to the acrylic acid will likely resonate as a singlet around δ 3.0-3.5 ppm. The protons on the piperidine ring will produce a series of multiplets in the δ 1.5-2.8 ppm region.

-

¹³C NMR: This analysis confirms the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is expected in the downfield region of δ 165-180 ppm.[9][10] The two sp² hybridized carbons of the double bond will appear between δ 120-140 ppm. The carbons of the piperidine ring and the bridging methylene carbon will be found in the upfield region of the spectrum.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) in positive ion mode is ideal for this compound. The analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₉H₁₅NO₂, the molecular weight is 169.22 g/mol .[6][12] Therefore, the expected parent ion peak will be at an m/z of approximately 170.23.

-

Tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which are crucial for structural confirmation. A characteristic fragmentation pathway is the α-cleavage, involving the loss of a substituent adjacent to the nitrogen, providing strong evidence for the piperidine substructure.[13][14]

-

-

Infrared (IR) Spectroscopy:

-

This technique is highly effective for identifying key functional groups. The spectrum will be dominated by two characteristic peaks: a very broad O-H stretching band from 2500-3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer, and a strong, sharp C=O stretching band between 1690-1760 cm⁻¹.[15][16][17] Additional peaks for C-H and C-O stretching will also be present.

-

Summary of Expected Analytical Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Carboxyl Proton (-COOH) | δ 11.0 - 13.0 ppm (broad singlet) |

| Vinyl Protons (=CH₂) | δ 5.5 - 6.5 ppm (two distinct signals) | |

| Methylene Bridge (-N-CH₂-C=) | δ 3.0 - 3.5 ppm (singlet) | |

| Piperidine Protons | δ 1.5 - 2.8 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 180 ppm |

| Vinyl Carbons (C=C) | δ 120 - 140 ppm | |

| MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z ≈ 170.23 |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | 1690 - 1760 cm⁻¹ (strong, sharp) | |

| C-O Stretch | 1210 - 1320 cm⁻¹ (strong) |

Characterization Workflow Visualization

Caption: Workflow for the structural characterization of the synthesized product.

Safety, Handling, and Storage

Professional diligence in handling the reagents for this synthesis is non-negotiable. Piperidine, in particular, requires stringent safety protocols.

-

Hazard Profile: Piperidine is a highly flammable liquid and vapor.[18][19] It is toxic if inhaled or in contact with the skin and is harmful if swallowed.[18][20] Crucially, it causes severe skin burns and eye damage.[21][22]

-

Handling Precautions:

-

Always operate within a fume hood to avoid inhalation of toxic vapors.[19]

-

Wear comprehensive PPE: nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.[21][22]

-

Ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[18][19]

-

Have an emergency eyewash station and safety shower readily accessible.

-

-

Storage:

-

Store piperidine in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, and open flames.[18][19]

-

The final product, this compound, should be stored in a cool environment, ideally between 0-8 °C, to ensure long-term stability.[6]

-

Potential Applications and Future Research

The unique hybrid structure of this compound opens avenues for diverse applications:

-

Pharmaceutical Intermediates: This compound is an ideal starting point for the synthesis of more complex drug candidates. The carboxylic acid can be converted to esters, amides, or other derivatives, while the piperidine nitrogen offers a site for further functionalization, enabling the creation of a library of compounds for biological screening.[6]

-

Functional Polymers: The acrylic moiety allows the molecule to act as a functional monomer. Polymerization could lead to the development of specialty polymers with tailored properties, such as pH-responsive hydrogels for controlled drug release or advanced coatings and adhesives.[6]

-

Chemical Biology Probes: The molecule can be used as a tool in chemical biology to investigate biological mechanisms or enzyme interactions where the piperidine moiety might mimic natural substrates.[6]

Future research should focus on exploring these pathways, including the synthesis of novel derivatives and the evaluation of their biological activities and material properties.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing the Mannich reaction under controlled conditions, the target compound can be produced efficiently. A rigorous, multi-technique characterization workflow ensures the unequivocal confirmation of its structure and purity. The inherent chemical functionalities of this molecule position it as a valuable building block for future innovations in drug discovery and materials science. Adherence to the detailed protocols and safety guidelines presented herein will enable researchers to confidently synthesize and utilize this promising compound.

References

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Advanced Research and Reviews. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC). [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

1H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). ResearchGate. [Link]

-

Acrylic acid Spectra. SpectraBase. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Piperidine SAFETY DATA SHEET. Penta Chemicals. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Sciencemadness.org. [Link]

-

Catalytic Mannich reaction of acrylic acid polymers and their application in leather retanning. Royal Society of Chemistry. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. oarjbp.com [oarjbp.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. echemi.com [echemi.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemos.de [chemos.de]

- 21. carlroth.com [carlroth.com]

- 22. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Physicochemical Properties of 2-Piperidin-1-ylmethyl-acrylic acid

Executive Summary: This document provides a comprehensive technical overview of 2-Piperidin-1-ylmethyl-acrylic acid (CAS: 4969-03-3), a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry, polymer science, and organic synthesis. Its unique bifunctional structure, containing both a piperidine moiety and an acrylic acid group, imparts a valuable combination of reactivity, solubility, and biological relevance. This guide details the compound's core physicochemical properties, spectroscopic profile, thermal stability, and analytical characterization methodologies. Furthermore, it presents detailed, field-proven experimental protocols to empower researchers in their handling, analysis, and application of this valuable chemical building block.

Introduction and Strategic Importance

This compound, systematically named 2-(piperidin-1-ylmethyl)prop-2-enoic acid, is a functionalized monomer and a key synthetic intermediate.[1] The integration of a piperidine ring—a prevalent scaffold in numerous pharmaceuticals—with a polymerizable acrylic acid moiety makes it a molecule of dual utility.[1][2][3]

1.1. Significance in Medicinal Chemistry and Drug Development The piperidine heterocycle is a cornerstone in drug design, known to enhance the bioactivity and pharmacokinetic properties of molecules, particularly in targeting neurological disorders.[1] This compound serves as a critical starting material for synthesizing more complex bioactive molecules, where the piperidine can interact with biological targets and the acrylic acid can be used as a handle for further functionalization or conjugation.[1][4]

1.2. Utility in Polymer Science and Materials In polymer chemistry, this compound is employed as a functional monomer.[1] Its incorporation into polymer chains can introduce pendant piperidine groups, which can be used to modify properties such as adhesion, flexibility, and basicity.[1] These functionalized polymers are valuable in the development of advanced materials, including specialty coatings, adhesives, and drug delivery systems.[1]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and properties.

2.1. Chemical Identity The essential identification parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Systematic Name | 2-(piperidin-1-ylmethyl)prop-2-enoic acid | [1] |

| CAS Number | 4969-03-3 | [1][5] |

| Molecular Formula | C₉H₁₅NO₂ | [1][5] |

| Molecular Weight | 169.22 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][6] |

| Purity (Typical) | ≥97% (by HPLC) | [1][5] |

2.2. Structural Elucidation & Spectroscopic Profile The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on its constituent functional groups, are outlined below.

Caption: Key functional groups of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value/Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (br s, 1H) | Carboxylic acid proton (-COOH) |

| ~5.5-6.5 ppm (m, 2H) | Vinylic protons (=CH₂) | ||

| ~3.2-3.5 ppm (s, 2H) | Methylene protons (-N-CH₂-C=) | ||

| ~2.3-2.6 ppm (m, 4H) | Piperidine protons adjacent to N (-CH₂-N-CH₂-) | ||

| ~1.4-1.7 ppm (m, 6H) | Remaining piperidine ring protons | ||

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | Carboxylic acid carbonyl carbon (-COOH) |

| ~140 ppm | Quaternary vinylic carbon (-C=CH₂) | ||

| ~125 ppm | Methylene vinylic carbon (=CH₂) | ||

| ~60 ppm | Methylene carbon (-N-CH₂-C=) | ||

| ~54 ppm | Piperidine carbons adjacent to N (-CH₂-N-CH₂-) | ||

| ~25, ~23 ppm | Remaining piperidine ring carbons | ||

| FTIR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (broad) | O-H stretch of carboxylic acid |

| ~1700 cm⁻¹ (strong) | C=O stretch of carboxylic acid | ||

| ~1630 cm⁻¹ | C=C stretch of alkene | ||

| ~2930, ~2850 cm⁻¹ | C-H stretches of alkanes | ||

| Mass Spec. | [M+H]⁺ | m/z 170.11 | Calculated for C₉H₁₆NO₂⁺ |

Protocol 1: Spectroscopic Characterization

This protocol outlines the general steps for acquiring a full spectroscopic profile of the compound.

-

Sample Preparation:

-

NMR: Dissolve 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7] DMSO-d₆ is often preferred to clearly observe the acidic proton.

-

FTIR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.[7]

-

MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

-

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire spectra on a 400 MHz or higher spectrometer.[7]

-

For ¹H NMR, use a spectral width of 0-12 ppm and acquire 16-32 scans.[7]

-

For ¹³C NMR, use a spectral width of 0-220 ppm and acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.[7]

-

Rationale: This provides a complete picture of the proton and carbon framework, confirming connectivity and the presence of all functional groups.

-

-

FTIR Spectroscopy:

-

Record the spectrum from 4000 to 400 cm⁻¹.[7]

-

Rationale: This method is crucial for confirming the presence of key functional groups, especially the characteristic broad O-H and sharp C=O stretches of the carboxylic acid.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze the sample using ESI in positive ion mode.

-

Rationale: HRMS provides an exact mass measurement, which is used to confirm the elemental composition (molecular formula) of the compound with high confidence.

-

Core Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various systems, from reaction vessels to biological environments.

3.1. Solubility Profile The molecule's amphiphilic nature—a lipophilic piperidine ring and a polar carboxylic acid—results in a nuanced solubility profile. The piperidine moiety generally enhances solubility.[1]

Table 3: Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | 0.1 M HCl | High | The piperidine nitrogen (pKa ~8-9) will be protonated, forming a highly soluble ammonium salt. |

| Aqueous (Basic) | 0.1 M NaOH | High | The carboxylic acid (pKa ~4-5) will be deprotonated, forming a highly soluble carboxylate salt. |

| Polar Protic | Methanol, Ethanol | High to Miscible | Capable of hydrogen bonding with both the carboxylic acid and the amine nitrogen.[8] |

| Polar Aprotic | DMSO, DMF, THF | High | Favorable dipole-dipole interactions are expected.[8] |

| Chlorinated | Dichloromethane | Moderate | Good general solvent for many organic molecules. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The polar carboxylic acid group limits solubility in highly nonpolar media.[8] |

Protocol 2: Quantitative Solubility Determination

This protocol uses the equilibrium saturation method to determine solubility.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume (e.g., 2.0 mL) of a different test solvent.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.[8]

-

Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred. Dilute the aliquot and analyze its concentration using a calibrated analytical technique like HPLC-UV or ¹H NMR with an internal standard.

-

Calculation: Determine the solubility in mg/mL or mol/L from the measured concentration.

-

Rationale: This method provides precise, quantitative solubility data, which is critical for designing reaction conditions, formulations, and purification procedures.

-

3.2. Acidity, Basicity, and Lipophilicity These parameters are crucial for predicting the compound's behavior in biological systems and separation processes.

-

pKa: The molecule possesses two ionizable centers:

-

Carboxylic Acid: Expected pKa ≈ 4.5. This is the primary acidic center.

-

Piperidine Nitrogen: The conjugate acid (piperidinium ion) is expected to have a pKa ≈ 8.5 - 9.0. The electron-withdrawing effect of the acrylic acid moiety slightly reduces its basicity compared to unsubstituted piperidine (pKa ~11.2).[8]

-

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common and logical approach is the Mannich reaction.

Caption: A potential synthetic workflow for the target compound.

Protocol 3: Purification by Automated Flash Chromatography

Due to the basic nitrogen, special considerations are needed for silica gel chromatography to prevent peak tailing.

-

TLC Method Development:

-

Develop a mobile phase that provides a target Rƒ of ~0.3 for the product.

-

Start with a solvent system like Dichloromethane/Methanol.

-

To counteract the basicity of the compound, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[9]

-

Rationale: The basic additive neutralizes acidic silanol groups on the silica surface, preventing strong ionic interactions that cause poor peak shape.[9]

-

-

Column Chromatography:

-

Load the crude product onto a silica gel column (dry or wet loading).

-

Run the column using the optimized mobile phase from the TLC analysis on an automated flash chromatography system.

-

Monitor the elution using a UV detector.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Thermal Stability and Reactivity

The acrylic acid moiety makes the compound susceptible to thermal- or radical-initiated polymerization.

Caption: Factors influencing the thermal stability of the monomer.

Protocol 4: Thermal Analysis by DSC

Differential Scanning Calorimetry (DSC) is used to assess thermal stability and detect polymerization exotherms.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Instrumentation: Place the pan in a DSC instrument. Use an empty, sealed pan as a reference.

-

Analysis Program:

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 300 °C).

-

Rationale: The nitrogen atmosphere prevents oxidative degradation, isolating the inherent thermal stability. The heating rate is a standard choice for screening thermal events.[10]

-

-

Data Interpretation:

-

Analyze the resulting thermogram for endothermic events (melting) and exothermic events.

-

A sharp, strong exotherm is indicative of polymerization or decomposition and provides a critical measure of the compound's thermal hazard potential.[10]

-

Analytical Control and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

Protocol 5: Purity Determination by HPLC

-

Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase:

-

A typical mobile phase would be a gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

-

Rationale: TFA acts as an ion-pairing agent, protonating the basic piperidine nitrogen and ensuring sharp, symmetrical peak shapes by minimizing interactions with the silica support.

-

-

Method:

-

Prepare a sample solution of ~1 mg/mL in the mobile phase.

-

Inject 10 µL and monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Run a gradient from low to high organic solvent (e.g., 5% to 95% B over 15 minutes).

-

-

Purity Calculation: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

-

Storage: Store in a tightly sealed container at 0-8 °C.[1][6] This low temperature is critical to inhibit premature polymerization and degradation.

-

Safety: The compound is an acrylic acid derivative and should be handled with care. It may be stabilized with an inhibitor like p-methoxyphenol (MEHQ), which requires the presence of oxygen to be effective.[10] Avoid exposure to high temperatures, direct sunlight, and sources of free radicals.

Conclusion

This compound is a high-value chemical entity with significant potential in both pharmaceutical development and material science. Its physicochemical properties—governed by the interplay between its piperidine and acrylic acid functionalities—make it a versatile tool for researchers. A thorough understanding of its spectroscopic signature, solubility, reactivity, and thermal stability, as outlined in this guide, is paramount for its effective and safe utilization in creating innovative new molecules and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aidic.it [aidic.it]

An In-depth Technical Guide to 2-Piperidin-1-ylmethyl-acrylic Acid and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Piperidin-1-ylmethyl-acrylic acid and its derivatives, a class of compounds with significant potential in pharmaceutical and materials science applications. The guide details the synthesis of the core molecule via the Mannich reaction, outlines robust protocols for its characterization using modern spectroscopic techniques, and explores its promising biological activities. Drawing on established methodologies and scientific literature, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of these versatile compounds.

Introduction: The Significance of the Piperidine-Acrylic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the introduction of diverse functionalities. When coupled with an acrylic acid moiety, the resulting this compound structure presents a unique combination of a reactive Michael acceptor and a basic nitrogen atom, making it a highly valuable building block in medicinal chemistry and polymer science.[2]

This guide will delve into the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives. The information presented herein is curated to provide researchers with the necessary tools to explore the full potential of this intriguing class of molecules.

Synthesis of this compound: A Practical Approach via the Mannich Reaction

The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, the α-hydrogen of a precursor to acrylic acid), formaldehyde, and a secondary amine (piperidine).[3][4][5]

Proposed Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General scheme of the Mannich reaction for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established Mannich reactions and may require optimization for specific laboratory conditions.

Materials:

-

Acrylic acid

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid (1.0 eq) and ethanol.

-

Amine Addition: To the stirred solution, add piperidine (1.0 eq).

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is dissolved in water and washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then basified with a sodium hydroxide solution to a pH of approximately 8-9, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Further Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| CAS Number | 4969-03-3 |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen and the acrylic acid moiety, and the vinyl protons of the acrylic acid.

-

Predicted Chemical Shifts (δ, ppm):

-

~1.5-1.7 (m, 6H, piperidine CH₂)

-

~2.5 (t, 4H, piperidine N-CH₂)

-

~3.2 (s, 2H, N-CH₂-C=)

-

~5.8 (d, 1H, =CH₂)

-

~6.2 (d, 1H, =CH₂)

-

~10-12 (br s, 1H, COOH)

-

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments.

-

Predicted Chemical Shifts (δ, ppm):

-

~24, 26 (piperidine CH₂)

-

~54 (piperidine N-CH₂)

-

~60 (N-CH₂-C=)

-

~128 (=CH₂)

-

~138 (C=)

-

~170 (C=O)

-

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[6][7][8][9]

-

Characteristic Peaks (cm⁻¹):

-

~3400-2400 (broad): O-H stretching of the carboxylic acid.

-

~2930, 2850: C-H stretching of the piperidine ring.

-

~1700-1680: C=O stretching of the α,β-unsaturated carboxylic acid.

-

~1630: C=C stretching of the alkene.

-

~1450: C-H bending of the methylene groups.

-

~1250-1150: C-N stretching of the tertiary amine.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.[2][10][11][12][13]

-

Expected Fragmentation:

-

[M+H]⁺: The protonated molecular ion should be observed in ESI-MS.

-

α-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for piperidine derivatives, leading to the loss of substituents or ring opening.[10]

-

Potential Therapeutic Applications and Biological Evaluation

Derivatives of piperidine and acrylic acid are known to possess a wide range of biological activities, making this compound and its analogs promising candidates for drug discovery.[14]

Anticancer Activity

Many piperidine-containing compounds have demonstrated potent anticancer properties.[14] The cytotoxic effects of this compound derivatives can be evaluated using the MTT assay.

4.1.1. MTT Assay Protocol for Cytotoxicity Screening [15][16][17]

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a test compound against a cancer cell line.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity and NF-κB Signaling

Piperidine derivatives have been shown to exert anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway.[18][19][20][21] This pathway is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.[18][21]

Caption: Simplified diagram of the NF-κB signaling pathway and the potential point of inhibition by piperidine derivatives.

Enzyme Inhibition

The structural features of this compound derivatives make them potential inhibitors of various enzymes, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in diseases like cancer and arthritis.[22][23][24][25][26]

4.3.1. General Protocol for MMP Inhibition Assay

A common method to assess MMP inhibition is through a fluorogenic substrate assay.[23]

Principle: A fluorogenic peptide substrate, which is cleaved by the MMP, is used. Cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time. The presence of an inhibitor will reduce the rate of fluorescence increase.

Procedure:

-

Reagent Preparation: Prepare solutions of the MMP enzyme, the fluorogenic substrate, and the test compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound, and the MMP enzyme.

-

Initiation: Initiate the reaction by adding the fluorogenic substrate.

-

Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound. The IC₅₀ value can then be calculated by plotting the percent inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of potential applications in drug discovery and materials science. The synthetic accessibility via the Mannich reaction, combined with their diverse biological activities, makes them attractive targets for further investigation. Future research should focus on the synthesis of a library of derivatives with modifications to both the piperidine and acrylic acid moieties to establish structure-activity relationships (SAR). In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The development of these molecules could lead to novel therapeutic agents for the treatment of cancer, inflammatory diseases, and other conditions.

References

-

Subramaniam, A., et al. (2011). Inhibition of the NF-κB Signaling Pathway by the Curcumin Analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-Inflammatory and Anti-Cancer Properties. PubMed. [Link]

-

Selvendiran, K., et al. (2007). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. NIH. [Link]

-

Pilon, A. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Taguchi, K., et al. (2007). Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. PubMed. [Link]

-

Ma, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

-

Fabijańska, M., et al. (2021). Cellular Viability Assay—MTT Test. Bio-protocol. [Link]

-

Subramaniam, A., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PMC - NIH. [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

ResearchGate. (n.d.). (PDF) Anti-Cancer Activity of Piperine Against Colon Carcinogenesis Via Modulation of NF-κB/Nrf-2/Keap1/HO-1 Signalling Pathways. [Link]

-

Nishi, T., et al. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Ulu, A., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

- Google Patents. (n.d.). US20020183543A1 - Process for preparing 2-(dimethylamino)-1-(dimethyl-aminomethyl)

-

Beilstein Journals. (n.d.). Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). [Link]

-

质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

University of California, Los Angeles. (n.d.). IR handout.pdf. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Universal Lab Blog. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

-

Wikipedia. (n.d.). Mannich reaction. [Link]

-

Pikul, S., et al. (1998). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. PubMed. [Link]

-

Journal of American Science. (2020). 59 Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

-

Van Doren, S. R. (2015). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. PubMed. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Acrylic Copolymers of 4-Chloromethyl Styrene with Incorporation of Phthalimide Groups and Amination of Resulted Polymers. [Link]

-

ResearchGate. (n.d.). The Mannich Reaction. [Link]

-

ResearchGate. (n.d.). Methyl 2-(Bromomethyl)acrylate, Methyl Acrylate, and Glycine in the Synthesis of Functionalized Pyrrolidones. [Link]

-

Gendron, R., et al. (2002). Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine. PMC. [Link]

-

Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

Beilstein Journals. (2023). α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping. [Link]

-

Lauer-Fields, J., et al. (2007). Matrix Metalloproteinase Inhibition by Heterotrimeric Triple-Helical Peptide Transition State Analogs. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

-

Pu, S., et al. (2013). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. PMC - NIH. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2),.... [Link]

-

NOPR. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. oarjbp.com [oarjbp.com]

- 5. Mannich Reaction [organic-chemistry.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Matrix Metalloproteinase Inhibition by Heterotrimeric Triple-Helical Peptide Transition State Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic analysis (NMR, IR, MS) of 2-Piperidin-1-ylmethyl-acrylic acid"

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Piperidin-1-ylmethyl-acrylic acid

Foreword: A Molecule of Duality and Potential

In the landscape of medicinal chemistry and materials science, the molecule this compound (CAS 4969-03-3) presents a fascinating case study.[1] Its structure, featuring a basic piperidine moiety tethered to an acidic α,β-unsaturated carboxylic acid, suggests a rich and complex chemical personality.[2] This duality—the potential for zwitterionic states, intramolecular interactions, and diverse reactivity—makes a thorough spectroscopic characterization not merely a routine analysis, but a fundamental prerequisite to unlocking its potential in drug development or polymer chemistry.[2][3]

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-tested approach to the spectroscopic elucidation of this molecule. We will delve into the causality behind spectral features, establish self-validating experimental frameworks, and ground our predictions in established chemical principles. Our objective is to equip researchers with the predictive tools and practical protocols necessary to confidently identify and characterize this compound and its analogues.

Molecular Blueprint: Structure and Numbering

A logical and unambiguous numbering system is crucial for spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For our target compound, both ¹H and ¹³C NMR will provide critical information on the connectivity, chemical environment, and even the potential zwitterionic nature of the molecule.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region, due to the piperidine ring protons. The key is to break down the molecule into its constituent spin systems.

Key Predicted Resonances:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of 10.0-13.2 ppm .[4] Its broadness is a result of hydrogen bonding and chemical exchange. In the presence of D₂O, this signal would disappear, providing a definitive assignment.

-

Vinylic Protons (=CH₂): The two protons on C9 are diastereotopic and will appear as two distinct signals. They are expected in the range of 4.6-5.9 ppm .[5][6] Each will likely appear as a doublet of doublets (or a more complex multiplet) due to geminal coupling to each other and coupling to the two protons on the adjacent C7 methylene group.

-

Methylene Bridge Protons (-CH₂-): The two protons on C7 are adjacent to both the nitrogen and the sp² carbon (C8). This environment will deshield them, placing their signal around 2.2-3.0 ppm .[4] They will likely appear as a multiplet due to coupling with the vinylic protons.

-

Piperidine Protons (C2-C6): These 10 protons will present the most complex region of the spectrum. The protons on carbons adjacent to the nitrogen (C2, C6) are the most deshielded and are expected around 2.8 ppm .[7] The remaining protons (C3, C4, C5) will appear further upfield, likely in a broad, overlapping multiplet between 1.4-1.7 ppm .[7] The complexity arises from the rigid chair conformation of the piperidine ring, leading to distinct axial and equatorial protons with different chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.2 | Broad Singlet (br s) | 1H |

| =CH ₂ (C9) | 4.6 - 5.9 | Multiplet (m) | 2H |

| -N-CH ₂- (C7) | 2.2 - 3.0 | Multiplet (m) | 2H |

| -N-CH ₂- (C2, C6) | ~2.8 | Multiplet (m) | 4H |

| Piperidine -CH ₂- (C3, C4, C5) | 1.4 - 1.7 | Multiplet (m) | 6H |

Insight into Zwitterionic State: The existence of a zwitterion would dramatically alter the spectrum. The carboxylic acid proton signal at >10 ppm would vanish, and a new, broad N-H proton signal would likely appear. The chemical shifts of the protons α to the nitrogen (C2, C6, and C7) would also shift downfield due to the positive charge on the nitrogen. Performing the NMR in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) or conducting a pH titration study monitored by NMR could elucidate the dominant form in solution.[3]

Predicted ¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.[8] For our molecule, we expect to see 7 distinct signals due to the symmetry of the piperidine ring (C2/C6, C3/C5 are equivalent).

Key Predicted Resonances:

-

Carboxyl Carbon (-COOH): This carbonyl carbon is the most deshielded, appearing far downfield in the 165-185 δ range.[9] Conjugation with the C=C double bond will shift it towards the upfield end of this range (~165 δ).

-

Vinylic Carbons (=C): The two sp² carbons of the acrylic acid moiety will be in the typical alkene region. The quaternary carbon (C8) is expected around 125-145 δ , while the terminal CH₂ carbon (C9) will be slightly more shielded, around 115-130 δ .

-

Piperidine and Methylene Carbons: The carbons attached to the nitrogen (C2, C6, and C7) will be in the 45-65 δ range. The remaining piperidine carbons (C3, C5, and C4) will be found further upfield in the 24-28 δ range.[10][11]

Table 2: Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C =O (C10) | 165 - 175 |

| =C - (C8) | 125 - 145 |

| =C H₂ (C9) | 115 - 130 |

| -N-C H₂- (C7) | 50 - 60 |

| -N-C H₂- (C2, C6) | ~47 |

| Piperidine -C H₂- (C3, C5) | ~27 |

| Piperidine -C H₂- (C4) | ~25 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[12] The choice of solvent is critical, as it can influence the observed chemical shifts and the protonation state of the molecule.

-

Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-16 ppm. Average 16-32 scans to achieve a good signal-to-noise ratio. Use a standard 90° pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.[12] Use broadband proton decoupling to simplify the spectrum to singlets for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the ¹H NMR signals.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Predicted IR Spectrum: A Vibrational Fingerprint

The IR spectrum of this compound is expected to be dominated by the signals from the carboxylic acid and alkene moieties.

Key Predicted Absorptions:

-

O-H Stretch (Carboxylic Acid): This is one of the most diagnostic peaks. It will appear as a very broad and strong absorption band spanning from 2500-3300 cm⁻¹ .[9][14] This broadness is due to intermolecular hydrogen bonding, forming dimers. This band will often overlap with the C-H stretching region.

-

C-H Stretch (Alkyl and Vinylic): The sp³ C-H stretches from the piperidine and methylene groups will appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ). The sp² C-H stretch from the vinylic protons will appear as a weaker peak just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹ ).[13][15]

-

C=O Stretch (Carbonyl): A very strong and sharp absorption is expected for the carbonyl of the α,β-unsaturated carboxylic acid. Its position is typically between 1700-1725 cm⁻¹ .[13][16] Conjugation with the C=C bond lowers the frequency compared to a saturated carboxylic acid.

-

C=C Stretch (Alkene): A medium to weak absorption corresponding to the carbon-carbon double bond stretch is expected in the range of 1620-1680 cm⁻¹ .[13]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Vinylic C-H | C-H Stretch | 3020 - 3080 | Weak to Medium |

| Alkyl C-H | C-H Stretch | 2850 - 2950 | Medium to Strong |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | 1620 - 1680 | Weak to Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Insight into Zwitterionic State: In a solid-state IR (e.g., KBr pellet), if the compound exists as a zwitterion, the spectrum would change significantly. The broad O-H stretch would disappear, replaced by N⁺-H stretching bands. Furthermore, the C=O stretch at ~1710 cm⁻¹ would be replaced by two distinct carboxylate (COO⁻) stretches: an asymmetric stretch around 1550-1610 cm⁻¹ and a symmetric stretch around 1300-1420 cm⁻¹ .

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the simplest method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm⁻¹.[12] The final spectrum is automatically ratioed against the background by the instrument software.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[17]

Predicted Mass Spectrum: Molecular Ion and Key Fragments

The molecular formula is C₉H₁₅NO₂[1], giving a monoisotopic mass of 169.1103 Da.

-

Molecular Ion (M⁺˙): Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 170.1 .[18] With Electron Ionization (EI), the molecular ion M⁺˙ would be observed at m/z 169.1 . According to the nitrogen rule, the odd nominal mass of the molecular ion is consistent with the presence of one nitrogen atom.[19]

-

Primary Fragmentation Pathway (α-Cleavage): The most dominant fragmentation pathway for piperidine derivatives is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[18][20] This results in the formation of a stable iminium ion. For our molecule, the most likely α-cleavage is the scission of the C7-C8 bond. This would generate a highly stable, resonance-delocalized iminium cation at m/z 98 . This is often the base peak in the spectrum of such compounds.

Caption: Primary fragmentation pathway via α-cleavage in mass spectrometry.

Other Potential Fragments:

-

Loss of Carboxyl Group: Fragmentation could lead to the loss of the carboxyl group as a radical (•COOH, 45 Da), resulting in a fragment at m/z 124 .

-

Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to various smaller acyclic fragment ions.[18]

Table 4: Predicted Key Mass Spectrometry Fragments (ESI+)

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 170.1 | [M+H]⁺ | Protonated Molecule |

| 98.1 | [C₆H₁₂N]⁺ | α-Cleavage at C7-C8 |

| 124.1 | [M-COOH+H]⁺ | Loss of carboxyl group |

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC-MS System: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. A tandem mass spectrometer (like a Q-TOF or Triple Quadrupole) is ideal for fragmentation studies (MS/MS).[18]

-

Ionization: Operate the ESI source in positive ion mode, as the piperidine nitrogen is basic and readily protonated.

-

MS Scan: First, perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺ at m/z 170.1.

-

MS/MS Scan (Product Ion Scan): Select the ion at m/z 170.1 as the precursor ion. Subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum. This will confirm the fragmentation patterns predicted above.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a robust and self-validating framework for the structural confirmation of this compound. NMR delineates the precise proton and carbon skeleton, IR confirms the presence of key functional groups, and MS provides the molecular weight and primary fragmentation routes. By understanding the theoretical underpinnings of each technique and applying rigorous experimental protocols, researchers can move forward with confidence, knowing the exact molecular identity of this versatile chemical entity. This comprehensive characterization is the bedrock upon which all future investigations—be they in medicinal chemistry, pharmacology, or materials science—are built.

References

- BenchChem. (2025).

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. [Link]

-

University of Lethbridge. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

University of Calgary. (n.d.). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. [Link]

-

Pavia, D. L., et al. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Lucarini, S., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC - NIH. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

- BenchChem. (2025).

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. azooptics.com [azooptics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. GCMS Section 6.15 [people.whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

Part 1: Introduction to 2-Piperidin-1-ylmethyl-acrylic acid

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Piperidin-1-ylmethyl-acrylic acid

This compound is a versatile organic compound that integrates a piperidine ring with an acrylic acid moiety.[1] This unique combination of a saturated heterocycle and an unsaturated carboxylic acid makes it a valuable building block in medicinal chemistry and materials science.[1] The piperidine scaffold is a common feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties.[2] The acrylic acid group, on the other hand, offers a site for polymerization and other chemical modifications.[3][4]

Understanding the three-dimensional atomic arrangement of this molecule in its crystalline state is crucial for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A precise crystal structure provides insights into the molecule's conformation, which is essential for designing new drugs and understanding their interaction with biological targets.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is the gold standard for identifying and characterizing polymorphs.

-

Material Properties: For applications in polymer chemistry, the crystal structure of the monomer can influence the properties of the resulting polymer.[1]

This guide will provide a detailed roadmap for elucidating the crystal structure of this compound, from synthesis and crystallization to advanced structural analysis.

Part 2: Molecular Structure and Conformational Preferences

The molecular structure of this compound (C₉H₁₅NO₂) dictates its potential crystalline arrangement.[1][5] The molecule consists of three key components: the piperidine ring, the acrylic acid group, and the linking methylene bridge.

-

Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric strain, similar to what is observed in many piperidine derivatives.[6][7][8]

-

Acrylic Acid Moiety: The acrylic acid group is planar due to the sp² hybridization of the carbon atoms in the double bond and the carboxyl group.

-

Rotational Freedom: There is significant rotational freedom around the single bonds connecting the piperidine ring to the methylene bridge and the methylene bridge to the acrylic acid group. The preferred torsion angles will be influenced by intramolecular hydrogen bonding and crystal packing forces.

Part 3: Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.

Synthesis and Purification

A plausible synthetic route to this compound involves the Mannich reaction, a common method for the aminoalkylation of acidic protons. While specific reaction conditions can be optimized, a general procedure would involve reacting piperidine, formaldehyde, and a suitable acrylic acid precursor.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid and a suitable solvent (e.g., ethanol).

-

Reagent Addition: Slowly add an aqueous solution of formaldehyde, followed by the dropwise addition of piperidine. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. Purification can be achieved by recrystallization or column chromatography to yield the pure product.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[9]

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: A range of solvents with varying polarities should be screened to determine the solubility of the compound.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion:

-

Hanging Drop: Dissolve the compound in a "well" solvent and place a drop on a siliconized coverslip. Invert the coverslip over a reservoir containing a "precipitant" solvent in which the compound is less soluble.

-

Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed well.

-

-

Cooling Crystallization: Slowly cool a saturated solution of the compound to induce crystallization.

The following diagram illustrates a typical crystallization workflow:

Caption: Workflow from synthesis to crystal selection for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a single crystal.[9]

Experimental Protocol: SC-XRD Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector.[9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

The following diagram outlines the SC-XRD process:

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Part 4: Predicted Structural Features and Data Analysis

Based on the known crystal structures of piperidine and acrylic acid derivatives, we can anticipate several key features in the crystal structure of this compound.

Crystallographic Data Summary (Hypothetical)

The following table summarizes the type of data that would be obtained from a successful SC-XRD experiment. The values are hypothetical but representative of a small organic molecule.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₉H₁₅NO₂ | Defines the atomic composition of the asymmetric unit. |

| Molecular Weight | 169.22 g/mol | Used in the calculation of density.[5] |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or Pbca | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | a ≈ 10-15, b ≈ 5-10, c ≈ 15-20 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β ≈ 90-110, γ = 90 | The angles of the unit cell. |

| Volume (ų) | ≈ 1500-2000 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | ≈ 1.1-1.3 | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Intermolecular Interactions

The crystal packing will likely be dominated by hydrogen bonds involving the carboxylic acid group and the piperidine nitrogen atom.

-

Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds.

-

N-H···O Hydrogen Bonds: If the piperidine nitrogen is protonated (forming a zwitterion), strong N-H···O hydrogen bonds to the carboxylate group are expected.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the C-H bonds of the piperidine ring and the methylene bridge may also play a role in stabilizing the crystal structure.

The potential for these interactions is crucial for understanding the solid-state properties of the molecule.

Part 5: Computational Modeling

In the absence of experimental data, or as a complementary tool, computational modeling can provide valuable insights into the likely crystal structure.

-

Conformational Search: Molecular mechanics or quantum chemical methods can be used to identify the low-energy conformations of the molecule.

-

Crystal Structure Prediction (CSP): Specialized algorithms can be used to generate and rank plausible crystal packing arrangements based on calculated lattice energies.

Part 6: Conclusion

This technical guide has provided a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the precise three-dimensional structure of this important molecule. The resulting crystallographic data will be invaluable for advancing research in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships.

References

-

Taylor, M. R., & Francis, T. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Journal of Coordination Chemistry, 56(10), 833-840. [Link]

-